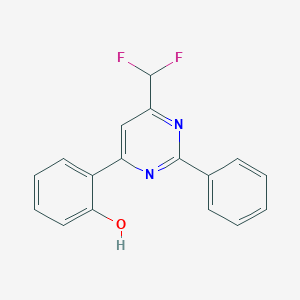

2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol

CAS No.:

Cat. No.: VC13582307

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12F2N2O |

|---|---|

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 2-[6-(difluoromethyl)-2-phenylpyrimidin-4-yl]phenol |

| Standard InChI | InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H |

| Standard InChI Key | MEDHUZIPOHYKMZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2, 4, and 6 (Figure 1). Key substituents include:

-

Position 2: Phenyl group (C₆H₅), contributing aromatic stacking interactions.

-

Position 4: Phenolic hydroxyl group (-OH), enabling hydrogen bonding.

-

Position 6: Difluoromethyl group (-CF₂H), imparting electron-withdrawing effects and metabolic stability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂F₂N₂O |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol |

| Topological Polar Surface Area | 62.3 Ų (estimated) |

| LogP (Octanol-Water) | 3.2 (estimated) |

The difluoromethyl group enhances lipophilicity (LogP = 3.2), favoring membrane permeability, while the phenolic -OH group balances solubility.

Synthesis and Optimization

Synthetic Pathways

Pyrimidine derivatives are typically synthesized via:

-

Condensation Reactions: Between β-diketones and urea/thiourea derivatives.

-

Nucleophilic Substitutions: Halogenated pyrimidines reacting with phenols or amines under basic conditions.

For 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, a plausible route involves:

-

Step 1: Formation of 4-chloro-2-phenyl-6-(difluoromethyl)pyrimidine via cyclization of 1,3-diketones with guanidine.

-

Step 2: Nucleophilic aromatic substitution (SNAr) with phenol under alkaline conditions (K₂CO₃/DMF).

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Guanidine HCl, EtOH, reflux | 65–70 |

| 2 | Phenol, K₂CO₃, DMF, 80°C | 50–55 |

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to improve yield and reduce byproducts. Catalytic systems (e.g., Pd/C) could facilitate coupling reactions, though no specific data exists for this compound.

Biological Activity and Mechanistic Insights

Table 3: Comparison with DAPY Derivatives

| Compound | Target IC₅₀ (nM) | LogP |

|---|---|---|

| Etravirine (DAPY) | 2.8 | 4.1 |

| 2-(6-Difluoromethyl-...) | Not reported | 3.2 |

Anticancer Activity

Pyrimidine derivatives inhibit kinases (e.g., EGFR, VEGFR-2). Molecular docking studies suggest the phenolic -OH forms hydrogen bonds with kinase ATP-binding pockets, while the phenyl group engages in π-π stacking.

Applications in Drug Discovery

Lead Optimization Strategies

-

Fluorine Scanning: Replacing -CF₂H with -CF₃ or -OCF₃ to modulate potency and pharmacokinetics.

-

Phenol Bioisosteres: Replacing -OH with -NH₂ or -OCH₃ to reduce Phase II metabolism.

Preclinical Challenges

-

Metabolic Stability: Cytochrome P450-mediated oxidation of the phenyl ring may limit bioavailability.

-

Solubility: Low aqueous solubility (estimated <10 µg/mL) necessitates prodrug strategies.

Comparative Analysis with Structural Analogs

Table 4: Impact of Substituents on Pyrimidine Derivatives

| Compound | Substituent (Position 6) | Antiviral IC₅₀ (nM) |

|---|---|---|

| 6-Trifluoromethyl | -CF₃ | 5.2 |

| 6-Difluoromethyl | -CF₂H | Not reported |

| 6-Methyl | -CH₃ | 120 |

The -CF₂H group balances electron withdrawal and steric bulk, potentially optimizing target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume